molecular formula C15H19N3O B11706982 N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide

N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide

Cat. No.: B11706982
M. Wt: 257.33 g/mol
InChI Key: RAWPLHUZWPBXPK-SFQUDFHCSA-N
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Description

N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of hydrazides, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 3,5,5-trimethylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce reduced hydrazide derivatives. Substitution reactions can result in a wide range of substituted hydrazides with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-[(Z)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]pyridine-2-carboxamide

InChI

InChI=1S/C15H19N3O/c1-11-8-12(10-15(2,3)9-11)17-18-14(19)13-6-4-5-7-16-13/h4-8H,9-10H2,1-3H3,(H,18,19)/b17-12+

InChI Key

RAWPLHUZWPBXPK-SFQUDFHCSA-N

Isomeric SMILES

CC1=C/C(=N\NC(=O)C2=CC=CC=N2)/CC(C1)(C)C

Canonical SMILES

CC1=CC(=NNC(=O)C2=CC=CC=N2)CC(C1)(C)C

Origin of Product

United States

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